molecular formula C4H3Br3N2 B1314392 3,4,5-tribromo-1-methyl-1H-pyrazole CAS No. 57389-75-0

3,4,5-tribromo-1-methyl-1H-pyrazole

Cat. No. B1314392
CAS RN: 57389-75-0
M. Wt: 318.79 g/mol
InChI Key: CYKYJTKFRXVWRP-UHFFFAOYSA-N
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Description

3,4,5-tribromo-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H3Br3N2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 3,4,5-tribromo-1-methyl-1H-pyrazole consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three bromine atoms and one methyl group attached to it . The molecular weight of this compound is 318.79 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular structure. For 3,4,5-tribromo-1-methyl-1H-pyrazole, its molecular weight is 318.79 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

High-Energy Density Materials

  • 3,4,5-trinitro-1H-pyrazole derivatives, including 1-methyl variants, are studied for potential use as high-energy density materials. Their properties such as geometric and electronic structures, band gap, thermodynamic properties, crystal density, and detonation properties are analyzed using quantum chemical methods. These compounds are comparable to known high-energy substances like RDX and HMX (Ravi, Gore, Venkatesan, Tewari, & Sikder, 2010).

Chemical Reactivity and Synthesis

  • The reactivity of 3,4,5-trinitro-1H-pyrazole and its methyl derivative in various chemical reactions, such as nucleophilic substitution, is a subject of research. These reactions are important for synthesizing dinitropyrazoles, which have potential applications in chemical synthesis (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Antimicrobial Activity

  • The presence of 3,4,5-tribromo-1H-pyrazole in natural sources like muricid molluscs suggests its potential antimicrobial activity. The compound could contribute to the observed antimicrobial properties in these natural extracts (Benkendorff, Pillai, & Bremner, 2004).

Pharmacological Research

Lithium-Ion Battery Technology

  • Methylated pyrazole derivatives are being investigated for applications in lithium-ion battery electrolytes. These compounds can improve cycling performance in high-voltage batteries, demonstrating the importance of functional group substitution in pyrazole compounds for technological applications (von Aspern et al., 2020).

Safety And Hazards

3,4,5-tribromo-1-methyl-1H-pyrazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3,4,5-tribromo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br3N2/c1-9-4(7)2(5)3(6)8-9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYJTKFRXVWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537244
Record name 3,4,5-Tribromo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-tribromo-1-methyl-1H-pyrazole

CAS RN

57389-75-0
Record name 3,4,5-Tribromo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3,4,5-tribromopyrazole (4.5 g, 0.15 mole) in 3N aqueous sodium hydroxide (6 g, 0.15 mole) is added at room temperature with stirring dimethyl sulfate (19 g, 0.15 mole). After 10 minutes a solid separates out. An additional gram of dimethyl sulfate is added and the mixture is stirred for 3 days, filtered and the precipitate water washed and air dried to yield 33 g (73%), mp 85° C. to 86° C. Crystallization from cyclohexane yields desired solid product whose melting point ranges from about 90° C. to 91° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DSK Zinad - 2011 - rosdok.uni-rostock.de
The task of my thesis was to study palladium (0)-catalyzed cross-coupling reactions (Suzuki and Heck reaction). Different types of bis (triflates) and dibromides of different substrates (…
Number of citations: 4 rosdok.uni-rostock.de

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